Diethyl 3-oxodecanedioate Diethyl 3-oxodecanedioate
Brand Name: Vulcanchem
CAS No.: 856065-92-4
VCID: VC2523184
InChI: InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3
SMILES: CCOC(=O)CCCCCCC(=O)CC(=O)OCC
Molecular Formula: C14H24O5
Molecular Weight: 272.34 g/mol

Diethyl 3-oxodecanedioate

CAS No.: 856065-92-4

Cat. No.: VC2523184

Molecular Formula: C14H24O5

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 3-oxodecanedioate - 856065-92-4

Specification

CAS No. 856065-92-4
Molecular Formula C14H24O5
Molecular Weight 272.34 g/mol
IUPAC Name diethyl 3-oxodecanedioate
Standard InChI InChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3
Standard InChI Key IXOOABLKYVTOHY-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)CC(=O)OCC
Canonical SMILES CCOC(=O)CCCCCCC(=O)CC(=O)OCC

Introduction

Chemical Identity and Structure

Diethyl 3-oxodecanedioate, also known as DIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE, is an organic compound characterized by a ketone functionality at the 3-position of a dicarboxylic acid diethyl ester . The molecular structure features a central carbon chain with a ketone group and two terminal ester functionalities.

There appears to be some variation in reported molecular formulas across different chemical databases. The compound is documented with the molecular formula C12H20O5, which corresponds to an eight-carbon main chain with two ethyl ester groups . This structural arrangement provides the compound with unique chemical reactivity that makes it valuable in organic synthesis.

Table 1: Chemical Identity of Diethyl 3-oxodecanedioate

PropertyValue
Chemical NameDiethyl 3-oxodecanedioate
SynonymsDIETHYL 2-OXOOCTANE-1,8-DICARBOXYLATE; diethyl 3-oxodecanedioate
CAS Number856065-92-4
Molecular FormulaC12H20O5
Molecular Weight244.28400 g/mol
Structure ClassDicarboxylic acid diethyl ester with ketone functionality

Physical and Chemical Properties

Diethyl 3-oxodecanedioate possesses physical and chemical properties that influence its behavior in chemical reactions and its applications in various industries. These properties are summarized in Table 2 below.

Table 2: Physical and Chemical Properties of Diethyl 3-oxodecanedioate

PropertyValue
Physical StateColorless liquid
OdorFruity
Density1.058 g/cm³
Boiling Point319.3°C at 760 mmHg
Flash Point136.5°C
Index of Refraction1.443
LogP1.63220
PSA (Polar Surface Area)69.67000
SolubilitySoluble in most organic solvents

The compound's relatively high boiling point of 319.3°C indicates strong intermolecular forces, likely resulting from the oxygen-containing functional groups that can participate in hydrogen bonding . The moderate LogP value of 1.63220 suggests a balance between hydrophilic and lipophilic properties, which contributes to its solubility profile and potential for membrane permeability in biological systems .

Chemical Reactivity and Transformations

Diethyl 3-oxodecanedioate exhibits diverse chemical reactivity owing to its multiple functional groups. The ketone carbonyl at the 3-position is particularly reactive toward nucleophiles, while the ester groups can undergo various transformations including hydrolysis, transesterification, and reduction.

The compound participates in numerous biochemical reactions as a versatile reagent. Its use in the synthesis of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl) pyrazoles demonstrates its value in heterocyclic chemistry. The ketone functionality provides a reactive site for condensation reactions with amines, hydrazines, and similar nucleophiles.

Additionally, the compound likely undergoes typical carbonyl chemistry including aldol condensations, Knoevenagel reactions, and Michael additions. These transformation pathways significantly expand the utility of diethyl 3-oxodecanedioate as a building block in organic synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of diethyl 3-oxodecanedioate, a comparison with structurally related compounds proves informative. Table 3 provides a comparative analysis of diethyl 3-oxodecanedioate with several similar compounds.

Table 3: Comparative Analysis of Diethyl 3-oxodecanedioate and Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesReferences
Diethyl 3-oxodecanedioateC12H20O5244.28 g/mol8-carbon chain with ketone at position 3
Diethyl 3-oxopentanedioateC9H14O5202.21 g/mol5-carbon chain with ketone at position 3
Diethyl 3-oxoheptanedioateC11H18O5230.26 g/mol7-carbon chain with ketone at position 3
Diethyl 3,6-dioxooctanedioateC12H18O6258.27 g/mol8-carbon chain with ketones at positions 3 and 6
Diethyl 3-oxocyclopentane-1,1-dicarboxylateC11H16O5228.24 g/molCyclic structure with ketone at position 3

This comparison reveals how variations in carbon chain length and additional functional groups affect physical properties and potential applications. The cyclic analog, diethyl 3-oxocyclopentane-1,1-dicarboxylate, demonstrates how structural constraints impact reactivity patterns, while diethyl 3,6-dioxooctanedioate illustrates the effect of introducing additional ketone functionality .

Applications in Scientific Research

Diethyl 3-oxodecanedioate serves as an important reagent in various fields of scientific research:

Organic Synthesis

The compound functions as a versatile building block in the preparation of complex organic molecules, particularly heterocyclic compounds with potential biological activity. Its bifunctional nature, featuring both ketone and ester groups, enables diverse transformation pathways and makes it valuable in constructing molecular complexity.

Pharmaceutical Research

In pharmaceutical development, diethyl 3-oxodecanedioate can serve as a precursor for biologically active compounds. The presence of both carbonyl and ester functionalities provides versatile attachment points for pharmacophores and structural modification. The compound's moderate lipophilicity also makes it a useful scaffold for developing drug candidates with favorable pharmacokinetic properties.

Materials Science

Although less extensively documented, the compound's potential applications in materials science deserve consideration. Derivatives of diethyl 3-oxodecanedioate could serve as monomers or additives in polymer chemistry, potentially contributing to materials with specific thermal, mechanical, or optical properties.

Industrial Applications

Beyond research applications, diethyl 3-oxodecanedioate finds utility in several industrial sectors:

Pharmaceutical Industry

The compound serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those requiring specific spatial arrangements of functional groups. Its reactivity profile enables selective transformations that are valuable in pharmaceutical manufacturing processes.

Flavor and Fragrance Industry

The fruity odor characteristic of diethyl 3-oxodecanedioate suggests potential applications in the flavor and fragrance industry. Esters are commonly used as aroma compounds, and the specific olfactory properties of this compound could make it valuable in formulating food additives, perfumes, or consumer products.

Chemical Manufacturing

In broader chemical manufacturing, the compound is classified under HS Code 2918300090, which includes "other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives" . This classification reflects its commercial importance as an industrial chemical.

Future Research Directions

Several promising avenues for future research involving diethyl 3-oxodecanedioate can be identified:

Synthetic Methodology Development

Developing more efficient, sustainable, and scalable synthetic routes to diethyl 3-oxodecanedioate would enhance its accessibility for research and industrial applications. Green chemistry approaches, including catalytic methods and solvent-free conditions, represent particularly valuable directions for investigation.

Structure-Activity Relationship Studies

Systematic modification of the diethyl 3-oxodecanedioate structure could yield derivatives with enhanced properties for specific applications. Structure-activity relationship studies would provide insights into how variations in chain length, substitution patterns, and functional group identity affect reactivity and biological activity.

Exploration of Novel Applications

The unique structural features of diethyl 3-oxodecanedioate suggest potential applications that remain unexplored, particularly in materials science, catalysis, and biological systems. Investigating these novel applications could expand the utility of this versatile compound.

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